2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one
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Overview
Description
2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one is an organic compound characterized by the presence of a methylsulfanyl group attached to an ethanone backbone, which is further substituted with a 2,4,6-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one typically involves the reaction of 2,4,6-trimethylbenzaldehyde with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, green chemistry principles are often employed to minimize environmental impact, such as using renewable solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-1-phenylethan-1-one
- 2-(Methylsulfanyl)-1-(4-methylphenyl)ethan-1-one
- 2-(Methylsulfanyl)-1-(3,5-dimethylphenyl)ethan-1-one
Uniqueness
2-(Methylsulfanyl)-1-(2,4,6-trimethylphenyl)ethan-1-one is unique due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-methylsulfanyl-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C12H16OS/c1-8-5-9(2)12(10(3)6-8)11(13)7-14-4/h5-6H,7H2,1-4H3 |
InChI Key |
SLKZIXVLQVMKPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC)C |
Origin of Product |
United States |
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